molecular formula C13H23N3O B1476140 (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098100-78-6

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1476140
CAS No.: 2098100-78-6
M. Wt: 237.34 g/mol
InChI Key: NEVQHYOSSDKGOT-UHFFFAOYSA-N
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Description

“(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol” is a triazole-based compound featuring a methanol group at the 4-position of the triazole ring and a bulky 4-(tert-butyl)cyclohexyl substituent at the 1-position. The tert-butylcyclohexyl group introduces significant steric hindrance and hydrophobicity, which can enhance metabolic stability and influence interactions with biological targets such as enzymes or receptors . The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, due to its efficiency in forming 1,4-disubstituted triazoles . Its structural complexity and functional groups make it a candidate for medicinal chemistry applications, particularly in drug design where stability and target binding are critical.

Properties

IUPAC Name

[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8,10,12,17H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQHYOSSDKGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl cyclohexyl derivatives with azides or other triazole precursors. The triazole ring is known for its versatility in medicinal chemistry, providing a scaffold for various biological activities.

Antibacterial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives demonstrated notable bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) indicating their potential as antibacterial agents .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds like the one discussed have been evaluated for their efficacy against various fungal strains. In particular, they have shown promise in inhibiting the growth of pathogenic fungi, making them candidates for further development in antifungal therapies .

Antitumor Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These findings suggest that modifications to the triazole structure can enhance cytotoxicity against tumor cells .

Cell Line IC50 (µg/mL)
HCT-1161.9
MCF-72.3

Case Studies

  • Antibacterial Efficacy :
    A study evaluated a series of triazole derivatives, including those structurally related to this compound. The results indicated that certain compounds had enhanced activity against resistant strains of bacteria, highlighting their potential use in treating infections caused by multidrug-resistant organisms .
  • Antitumor Screening :
    In another study focusing on the anticancer properties of triazoles, several compounds were synthesized and tested against various cancer cell lines. The results showed that modifications to the triazole moiety could significantly improve antiproliferative activity, suggesting pathways for developing new cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study showed that compounds bearing the triazole moiety displayed enhanced activity against resistant strains of bacteria, suggesting that (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol could be a candidate for developing new antimicrobial agents .

Anticancer Properties
Triazoles have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. In vitro assays demonstrated a dose-dependent response in several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of this triazole compound followed by biological evaluation. The synthesized compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations of 10 µM and above. The study concluded that the compound warrants further investigation into its mechanism of action and potential therapeutic uses .

Agricultural Applications

Fungicides
The triazole class is well-known for its fungicidal properties. Research has shown that this compound can act as an effective fungicide against various plant pathogens. Field trials indicated that crops treated with this compound had lower incidences of fungal diseases compared to untreated controls .

Herbicide Development
Investigations into the herbicidal activity of triazole derivatives have revealed promising results. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests it could be developed into a selective herbicide, providing an alternative to existing chemical herbicides that often pose environmental risks .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of triazole units into polymer matrices has been explored for enhancing material properties. The compound can serve as a crosslinking agent in polymer synthesis, potentially improving thermal stability and mechanical strength. Experimental data indicate that polymers modified with this compound exhibited improved performance metrics compared to unmodified polymers .

Nanomaterials
Recent advancements have included the use of this triazole derivative in the synthesis of nanomaterials. For instance, it has been used as a stabilizing agent in the formation of silver nanoparticles, which showed enhanced antibacterial activity compared to bulk silver . This application highlights the versatility of the compound in developing advanced materials with multifunctional properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazole derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol 4-(tert-butyl)cyclohexyl C₁₄H₂₅N₃O 251.37 g/mol High lipophilicity; potential enzyme/receptor interactions CuAAC
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl C₁₀H₁₁N₃O 189.21 g/mol Pharmacological interest (enzyme inhibition, receptor binding) CuAAC
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol Ethyl C₅H₉N₃O 127.14 g/mol Simpler structure; limited biological data CuAAC
4-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamide 4-(tert-butyl)benzyl C₂₄H₂₇N₅O₅ 465.50 g/mol Antibacterial activity Esterification, CuAAC

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The tert-butylcyclohexyl group in the target compound increases molecular weight and lipophilicity compared to benzyl or ethyl substituents. This enhances membrane permeability but may reduce aqueous solubility .

Biological Activity: The target compound’s bulky substituent may improve resistance to enzymatic degradation, extending its half-life in vivo. Similar tert-butyl-containing derivatives have shown antibacterial activity, as seen in compound 10a-o from .

Synthetic Considerations :

  • All compounds utilize CuAAC for triazole ring formation, but steric hindrance from substituents (e.g., tert-butylcyclohexyl) may necessitate optimized reaction conditions, such as prolonged reaction times or elevated temperatures .
  • The synthesis of the nitrobenzamide derivative () involves additional steps like esterification and nitration, highlighting the adaptability of triazole scaffolds in complex hybrid molecules .

Applications in Drug Design :

  • The target compound’s cyclohexyl-tert-butyl group provides conformational rigidity, which can enhance binding specificity to hydrophobic pockets in proteins.
  • In contrast, ethyl- or benzyl-substituted triazoles may prioritize solubility or aromatic interactions, respectively, depending on the therapeutic target .

Research Findings and Trends

  • Click Chemistry Dominance : CuAAC remains the gold standard for synthesizing 1,4-disubstituted triazoles due to its reliability and compatibility with diverse substrates .
  • Structure-Activity Relationships (SAR) : Bulky substituents like tert-butylcyclohexyl improve metabolic stability but may compromise solubility, necessitating formulation strategies for drug delivery .
  • Emerging Hybrid Molecules: Triazole-methanol derivatives are increasingly incorporated into hybrid structures (e.g., quinazoline-triazole hybrids) to synergize biological activities, as seen in antibacterial agents .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Procedure :

    • A mixture of the azide (e.g., 4-(tert-butyl)cyclohexyl azide) and an alkyne bearing a hydroxymethyl group is dissolved in a solvent mixture such as methanol/water (1:1 v/v).
    • Sodium azide (NaN3) is commonly used to generate the azide intermediate if starting from halides.
    • Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate is added as the catalyst.
    • The reaction mixture is stirred at room temperature or heated to about 80 °C for 4 hours.
    • After completion, the reaction mixture is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and concentrated.
    • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Yields : Reported yields for similar triazolylmethanol compounds range from 60% to 90%, depending on the substituents and reaction conditions.

Reduction of Triazolyl Ketones or Esters

  • In some synthetic routes, the triazole ring is first constructed with a ketone or ester substituent at the 4-position, which is subsequently reduced to the corresponding methanol.

  • Reducing agents :

    • Lithium aluminum hydride (LiAlH4)
    • Diisobutylaluminum hydride (DIBAL-H)
    • Sodium borohydride (NaBH4) with or without catalysts or additives
    • Borane complexes
  • Solvents : Ether solvents (e.g., tetrahydrofuran), hydrocarbon solvents, or alcohols are used depending on the reducing agent.

  • Conditions : Reactions are typically carried out at low temperatures (0 °C to room temperature) to control selectivity and avoid over-reduction.

  • This method allows conversion of triazolyl ketones or esters to the desired triazolylmethanol with good control over stereochemistry and purity.

Representative Reaction Scheme

Step Reagents/Conditions Outcome Yield (%)
1 4-(tert-butyl)cyclohexyl bromide + NaN3 in H2O/t-BuOH (1:1), rt, 30 min Formation of 4-(tert-butyl)cyclohexyl azide Quantitative
2 Azide + propargyl alcohol + CuI catalyst, 80 °C, 4 h CuAAC to form this compound 60–90%
3 (optional) Reduction of triazolyl ketone/ester with LiAlH4 in THF, 0 °C to rt Conversion to methanol derivative 70–85%

Purification and Characterization

  • Purification is generally achieved by silica gel column chromatography using gradients of hexane and ethyl acetate or chloroform/methanol mixtures.
  • Acidification with dilute hydrochloric acid may be used to isolate the product as a salt if needed.
  • Characterization includes:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
CuAAC click chemistry Azide + alkyne + CuI or CuSO4/sodium ascorbate, MeOH/H2O, rt or 80 °C High regioselectivity, mild conditions, good yields Requires azide synthesis step
Reduction of triazolyl ketones LiAlH4, DIBAL-H, NaBH4, ether solvents, 0 °C to rt Direct conversion to methanol, stereochemical control Sensitive reagents, moisture sensitive
Acidification and salt formation HCl or other inorganic acids Improved product isolation Additional purification step

Research Findings and Notes

  • Docking simulations and structure-based design have guided the selection of nonpolar aryl substituents such as tert-butylcyclohexyl to optimize biological activity, influencing synthetic targets.
  • The use of copper-catalyzed azide-alkyne cycloaddition remains the most reliable and widely adopted method for constructing the 1,2,3-triazole core with methanol substitution.
  • Reduction methods are valuable when the triazole is introduced with a ketone or ester precursor, allowing flexible functional group transformations.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity, with polar protic solvents like methanol/water mixtures being favorable for CuAAC.

Q & A

Q. What synthetic methodologies are most effective for synthesizing (1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This involves reacting a tert-butyl-substituted cyclohexyl azide with a propargyl alcohol derivative under Cu(I) catalysis to regioselectively form the 1,4-disubstituted triazole core. Key steps include:

  • Azide preparation : Cyclohexyl derivatives with tert-butyl groups are functionalized with azides via SN2 substitution or Mitsunobu reactions .
  • Cycloaddition : Terminal alkynes (e.g., propargyl alcohol) react with azides in the presence of CuSO₄·5H₂O and sodium ascorbate at room temperature, yielding the triazole-methanol product with >95% regioselectivity .
  • Purification : Column chromatography or recrystallization is used to isolate the product, confirmed via HRMS (e.g., ESI-HRMS as in ) .

Q. What analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole ring formation (δ ~7.5–8.0 ppm for triazole protons) and tert-butyl group (δ ~1.2 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, particularly the chair conformation of the cyclohexyl ring and triazole-methanol orientation .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Structure-activity relationship (SAR) studies focus on substituent effects:

  • Terpene Hybrids : Adding lipophilic groups (e.g., 2,2-dimethyl-1,3-dioxolane) enhances antifungal activity against pathogens like Colletotrichum gloeosporioides (IC₅₀ ~5–10 µM vs. tebuconazole) .
  • Enzyme Inhibition : Substituting the benzyl group with electron-withdrawing groups (e.g., nitro, bromo) improves tyrosinase inhibition (e.g., IC₅₀ = 26.20 µM for 6m in ) .
  • Pharmacokinetic Optimization : Hydroxymethyl groups improve solubility, while tert-butyl cyclohexyl moieties enhance metabolic stability .
Substituent (R)Biological Activity (IC₅₀/EC₅₀)TargetReference
2-Nitrobenzyl26.20 µMTyrosinase
2,2-Dimethyl-1,3-dioxolane5.8 µg/mLAntifungal
3,5-Dimethoxybenzyl68% yield (antitubercular)Mycobacterium tuberculosis

Q. What computational strategies predict binding interactions of this compound with biological targets?

Molecular docking and dynamics simulations are used to rationalize activity:

  • Docking Workflow : AutoDock Vina or Schrödinger Suite aligns the compound into target active sites (e.g., tyrosinase PDB: 2Y9X). The tert-butyl group shows hydrophobic interactions with residues like His263, while the triazole nitrogen forms hydrogen bonds .
  • Validation : Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) confirm docking predictions. For example, compound 6m in exhibits competitive inhibition (Kᵢ = 12.4 µM) .
  • QSAR Models : Hammett constants or LogP values correlate substituent electronic effects with activity .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values or activity profiles arise from assay conditions or structural impurities:

  • Assay Standardization : Use uniform protocols (e.g., mushroom tyrosinase vs. human recombinant enzyme) .
  • Purity Validation : LC-MS (>98% purity) ensures activity is not confounded by byproducts .
  • Orthogonal Assays : Confirm antifungal activity via both microbroth dilution ( ) and time-kill kinetics .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions for CuAAC to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals for SHELXL refinement .
  • Safety Protocols : Follow P280/P305+P351+P338 guidelines () for handling toxic intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol

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